molecular formula C18H20N2O3 B12077409 L-Phenylalanyl-D-phenylalanine CAS No. 2577-12-0

L-Phenylalanyl-D-phenylalanine

Cat. No.: B12077409
CAS No.: 2577-12-0
M. Wt: 312.4 g/mol
InChI Key: GKZIWHRNKRBEOH-JKSUJKDBSA-N
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Description

L-Phenylalanyl-D-phenylalanine is a dipeptide composed of two phenylalanine molecules, one in the L-configuration and the other in the D-configuration Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and neurotransmitters

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanyl-D-phenylalanine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of one phenylalanine molecule and the subsequent reaction with the amino group of the other phenylalanine molecule. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using phenylalanine ammonia lyases. These enzymes can catalyze the formation of phenylalanine derivatives with high enantiomeric purity. The process can be optimized by adjusting substrate concentration, reaction buffer, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acylated phenylalanine derivatives.

Scientific Research Applications

L-Phenylalanyl-D-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanyl-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play a crucial role in regulating mood, cognition, and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanyl-D-phenylalanine is unique due to its combination of L- and D-phenylalanine in a single molecule. This dual configuration can result in distinct biological activities and potential therapeutic applications that are not observed with the individual isomers.

Properties

CAS No.

2577-12-0

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1

InChI Key

GKZIWHRNKRBEOH-JKSUJKDBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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